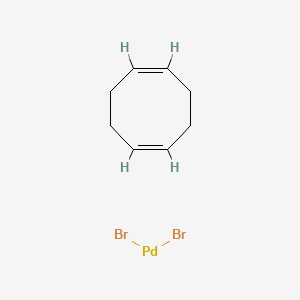
Dibromo(1,5-cyclooctadiene)palladium(II)
説明
Dibromo(1,5-cyclooctadiene)palladium(II) is an organometallic palladium catalyst . It is also known by its alternate name PdBr2 (cod), and its molecular formula is C8H12Br2Pd .
Synthesis Analysis
The synthesis of Dibromo(1,5-cyclooctadiene)palladium(II) involves multi-step processes . One method involves treating Palladium (II) Chloride with 1,5-cyclooctadiene in concentrated hydrochloric acid .Molecular Structure Analysis
The molecular structure of Dibromo(1,5-cyclooctadiene)palladium(II) is represented by the molecular formula C8H12Br2Pd . The compound has a molecular weight of 374.41 g/mol . The InChI string representation of the molecule isInChI=1S/C8H12.2BrH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; . Physical And Chemical Properties Analysis
Dibromo(1,5-cyclooctadiene)palladium(II) has a molecular weight of 374.41 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and no rotatable bond count . The exact mass is 373.83201 g/mol, and the monoisotopic mass is 371.83406 g/mol . The topological polar surface area is 0 Ų, and it has a heavy atom count of 11 . The complexity of the molecule is 75.4 .科学的研究の応用
Photochemical Reactions
Dibromo(1,5-cyclooctadiene)palladium(II) is implicated in photochemical reactions. Kunkely and Vogler (1998) describe a study involving a similar palladium complex, Pd II (1,5-COD)Cl 2, which exhibited ligand-to-metal charge transfer and transformed into different products upon photochemical excitation (Kunkely & Vogler, 1998).
Catalytic Carbonylation
Stille and James (1976) explored the catalytic carbonylation of dichloro(1,5-cyclooctadiene)palladium(II), leading to the formation of specific hydroxypalladation enyl complexes. Their work underscores the role of such palladium complexes in stereospecific transformations during carbonylation reactions (Stille & James, 1976).
Catalyst in Hydrogenation and Oligomerization
Moberg and Rákos (1987) reported that palladium(II) acetate complexes with 1,5-cyclooctadiene ligands can efficiently catalyze the hydrogenation of alkenes and alkynes (Moberg & Rákos, 1987).
Selective Hydrogenation
Huang et al. (2008) utilized PEG-stabilized palladium nanoparticles for the selective hydrogenation of 1,5-cyclooctadiene in a thermoregulated system, emphasizing the compound's relevance in improving reaction conditions and selectivity (Huang et al., 2008).
Role in Organic Synthesis
Tsuji et al. (1966) investigated the use of 1,5-cyclooctadiene - palladium chloride complex in organic syntheses, specifically in the formation of ethyl 4-cyclooctenecarboxylate through carbonylation, highlighting the utility of such complexes in organic chemistry (Tsuji et al., 1966).
Palladium-Catalyzed C-N Coupling
Taubmann et al. (2008) demonstrated that palladium complexes with 1,5-cyclooctadiene ligands are effective precatalysts for C–N coupling reactions, indicating their potential in facilitating complex organic reactions (Taubmann et al., 2008).
Safety and Hazards
作用機序
Target of Action
Dibromo(1,5-cyclooctadiene)palladium(II) is a palladium (II) complex containing two bromide ligands and one 1,5-cyclooctadiene ligand coordinated to the central palladium atom . The primary targets of this compound are the reactants involved in various carbon-carbon coupling reactions .
Mode of Action
The compound acts as a catalyst in organic synthesis reactions . It facilitates the coupling of two reactants by providing a suitable environment for the reaction to occur. The palladium atom in the compound plays a crucial role in these reactions, acting as the core of the catalyst .
Biochemical Pathways
Dibromo(1,5-cyclooctadiene)palladium(II) is commonly used in various carbon-carbon coupling reactions, including the Suzuki coupling reaction and the Heck reaction . These reactions are essential for forming carbon-carbon bonds, a fundamental process in organic synthesis.
Result of Action
The result of the action of Dibromo(1,5-cyclooctadiene)palladium(II) is the successful formation of carbon-carbon bonds in the reactants . This enables the synthesis of complex organic compounds from simpler precursors.
特性
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;dibromopalladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2BrH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGPWKGFNEZFD-PHFPKPIQSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Br[Pd]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.Br[Pd]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12145-47-0 | |
| Record name | Dibromo(1,5-cyclooctadiene) palladium (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



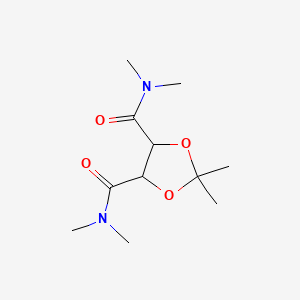
![1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-](/img/structure/B3067420.png)
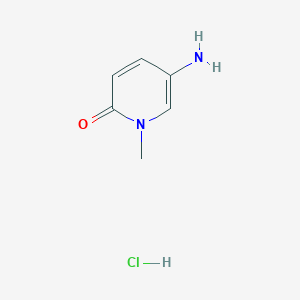
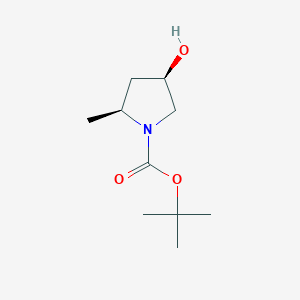
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)
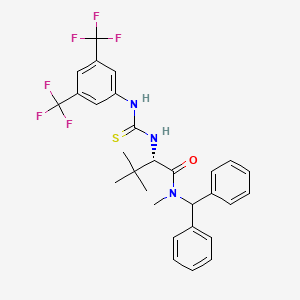
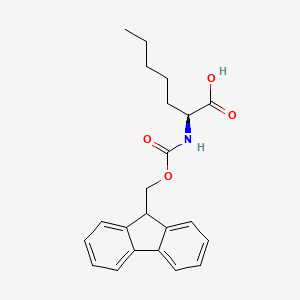
![4-Aza-5-thiatricyclo[5.2.1.0(3,7)]decane, 5,5-dioxo-4-(2-propenoyl)-10,10-dimethyl-](/img/structure/B3067458.png)
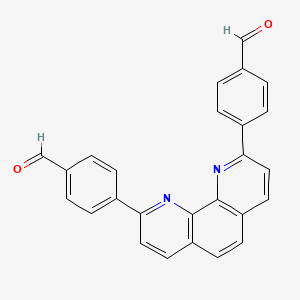
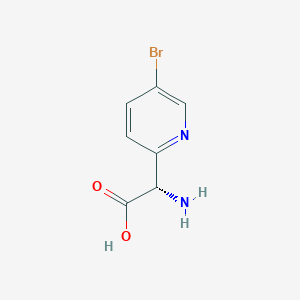
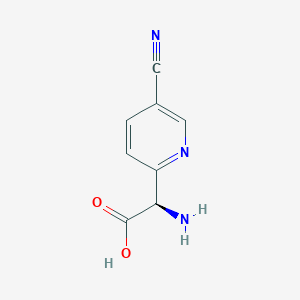
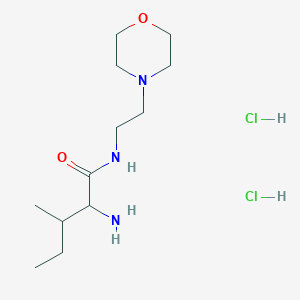
![3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B3067522.png)
![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B3067528.png)